7-(3-Methoxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with a suitable α,β-unsaturated carbonyl compound under acidic conditions to yield the desired thiazolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazole-pyridine fused rings.
Methoxyphenyl Derivatives: Compounds containing the 3-methoxyphenyl group.
Uniqueness
7-(3-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O4S |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4S/c1-20-8-4-2-3-7(5-8)9-6-10(17)15-11-12(14(18)19)16-21-13(9)11/h2-5,9H,6H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
YTEFORMPUUJARG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2SN=C3C(=O)O |
Origin of Product |
United States |
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